Product packaging for Methyl 3-(2-oxoethyl)benzoate(Cat. No.:CAS No. 124038-37-5)

Methyl 3-(2-oxoethyl)benzoate

Cat. No.: B169735
CAS No.: 124038-37-5
M. Wt: 178.18 g/mol
InChI Key: ZECXBDQLXINILP-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Derivatives

Benzoate esters, derived from benzoic acid, are a class of organic compounds with extensive applications across various industries, including pharmaceuticals and fine chemical synthesis. chemicalbook.com These esters are integral to the development of new chemical entities due to their versatile reactivity and presence in many biologically active molecules. chemicalbook.comnih.gov

Research into benzoate ester derivatives is a dynamic field. Scientists actively synthesize and study novel derivatives to explore their potential therapeutic applications. For instance, new 4-amino-3-chloro benzoate ester derivatives have been synthesized and investigated as potential inhibitors of the EGFR tyrosine kinase, a target in cancer therapy. tandfonline.com Other research has focused on benzoate derivatives that exhibit nerve growth factor (NGF)-like activity, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's. google.com The enzymatic acylation of natural products like rutin (B1680289) with benzoate esters has also been explored to enhance properties such as lipophilicity and anticancer capacity. nih.gov The broad utility of the benzoate scaffold makes it a cornerstone in medicinal chemistry and materials science. musechem.comchemicalbook.com

Significance of the Oxoethyl Moiety in Organic Synthesis

The oxoethyl group, –CH₂CHO, is a critical functional group in organic synthesis. It contains a reactive aldehyde, which is an electrophilic site susceptible to a variety of chemical transformations. This reactivity allows for the construction of more complex molecular architectures.

Key reactions involving the oxoethyl moiety include:

Nucleophilic Additions: The aldehyde's carbonyl carbon readily undergoes attack by nucleophiles, such as Grignard reagents or organometallic compounds.

Condensations: It can participate in condensation reactions to form new carbon-carbon bonds.

Reductive Amination: The aldehyde can react with amines to form imines, which can then be reduced to create secondary or tertiary amines. researchgate.net

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different functional groups.

The presence of the oxoethyl group makes compounds like Methyl 3-(2-oxoethyl)benzoate valuable intermediates for synthesizing diverse derivatives. However, in some molecular contexts, the aldehyde of an oxoethyl group can exist in equilibrium with its hydrated gem-diol form, which can influence its reactivity. researchgate.net The oxoethyl group is also found in polyfunctional reagents designed for specific applications, such as the cross-linking of biomacromolecules. nih.gov

Overview of Academic Research Domains for Analogous Chemical Entities

The structural motifs present in this compound are found in numerous compounds across a wide range of scientific research domains. The investigation of these analogous structures reveals a broad spectrum of potential biological activities.

Research Domain Analogous Compound Class Investigated Activity Key Findings
Oncology Benzoate ester-linked arylsulfonyl hydrazones mdpi.comCytotoxicCompound 15 showed the highest activity against A549 and MCF-7 cancer cell lines. mdpi.com
Oncology 4-amino-3-chloro benzoate ester derivatives tandfonline.comEGFR inhibitionCompound N5a was identified as a promising cytotoxic agent that inhibits EGFR tyrosine kinase. tandfonline.com
Infectious Diseases 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives plos.orgAntitubercularCompounds 5b and 6d demonstrated high activity against M. tuberculosis H37Rv. plos.org
Antioxidant Studies 2-(benzofuran-2-yl)-2-oxoethyl 3-aminobenzoate (B8586502) researchgate.netRadical ScavengingThe amino-substituted compound exhibited better hydrogen peroxide scavenging than the standard, ascorbic acid. researchgate.net
Neuroscience 2,3-dihydroxybenzoic acid tetradecyl ester google.comMemory EnhancementThe compound was found to enhance the memory of aged mice, suggesting potential for treating neurodegenerative diseases. google.com

This interactive table summarizes research findings for chemical entities analogous to this compound.

Detailed research into these related compounds underscores the importance of the benzoate ester and oxoethyl functionalities in designing new molecules with specific biological targets. For example, studies on benzoate ester-linked arylsulfonyl hydrazones have identified compounds with significant cytotoxic activity against human lung (A549) and breast (MCF-7) cancer cell lines. mdpi.com Similarly, research on 2-hydrazineyl-2-oxoethyl benzoate derivatives has yielded potent dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are crucial enzymes in Mycobacterium tuberculosis. plos.org The synthesis of 2-(benzofuran-2-yl)-2-oxoethyl benzoates has produced compounds with noteworthy antioxidant properties, particularly in scavenging hydrogen peroxide radicals. researchgate.net These diverse research avenues highlight the modularity and utility of these chemical scaffolds in the pursuit of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B169735 Methyl 3-(2-oxoethyl)benzoate CAS No. 124038-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECXBDQLXINILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599203
Record name Methyl 3-(2-oxoethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124038-37-5
Record name Methyl 3-(2-oxoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(2-oxoethyl)benzoate
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Synthetic Methodologies and Route Optimization for Methyl 3 2 Oxoethyl Benzoate and Analogues

Process Improvement and Scalability Studies

The successful transition of a synthetic route from a laboratory setting to industrial-scale production necessitates rigorous process improvement and scalability studies. For Methyl 3-(2-oxoethyl)benzoate and its analogues, research has focused on enhancing reaction efficiency, minimizing waste, ensuring operational safety, and reducing costs. These studies often explore alternative reagents, optimized reaction conditions, and advanced manufacturing technologies to develop robust and economically viable synthetic processes.

A primary route for the synthesis of this compound involves the oxidation of the corresponding alcohol, Methyl 3-(2-hydroxyethyl)benzoate. While effective on a small scale, direct translation of laboratory oxidation methods to large-scale production presents several challenges. For instance, many common oxidizing agents are used in stoichiometric amounts, leading to significant waste generation. Furthermore, the exothermic nature of oxidation reactions requires careful thermal management to prevent runaway reactions and the formation of byproducts.

One of the most widely used methods for this type of transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride. alfa-chemistry.com While known for its mild conditions and high selectivity, the Swern oxidation produces dimethyl sulfide, a volatile and malodorous byproduct that requires careful containment and disposal on a large scale. alfa-chemistry.comgaylordchemical.com An alternative is the Parikh-Doering oxidation, which employs the sulfur trioxide pyridine (B92270) complex. wikipedia.org This method can be conducted at less cryogenic temperatures, which is an advantage for industrial applications. wikipedia.orgreddit.com However, it may necessitate a large excess of reagents to achieve high conversion rates. wikipedia.org

Recent advancements in catalytic oxidation offer more sustainable and scalable alternatives. The use of catalytic amounts of transition metals or organocatalysts in conjunction with a terminal oxidant like molecular oxygen or hydrogen peroxide is a key area of process improvement. frontiersin.orgscielo.br For example, TEMPO-based oxidations have been shown to be effective and are considered easier to scale up. reddit.com Continuous flow manufacturing is another significant process improvement strategy. thieme-connect.com The use of continuous flow reactors for the industrial production of related benzoate (B1203000) esters has been shown to improve yield and purity through precise control of reaction parameters like temperature and pressure. tcichemicals.com

An alternative scalable route to analogues of this compound starts with the chloromethylation of a suitable benzoic acid ester. For instance, the synthesis of Methyl 3-(2-amino-2-thioxoethyl)benzoate has been improved by starting with methyl benzoate and proceeding through chloromethylation, cyanidation, and a subsequent thio-reaction, achieving a total yield of 75.9%. reddit.com The optimization of the chloromethylation step included recycling polychloromethylated byproducts to increase the yield of the desired monochlorinated product to 85.3%. reddit.com

The following table summarizes key research findings in the process improvement for the synthesis of this compound and its analogues.

Process Improvement Area Key Research Findings Impact on Scalability and Efficiency
Oxidation Method Comparison of Swern, Parikh-Doering, and TEMPO-based oxidations for alcohol precursors. alfa-chemistry.comwikipedia.orgreddit.comTEMPO-based systems and Parikh-Doering are often more amenable to scale-up than Swern oxidation due to less extreme temperature requirements and, in the case of TEMPO, catalytic nature. wikipedia.orgreddit.com
Catalyst Development Use of phase transfer catalysts in reactions such as the synthesis of methyl 3-formyl-2-nitrobenzoate. google.comEnhances reaction rates and allows for milder reaction conditions, which is beneficial for large-scale production.
Reaction Conditions Optimization of temperature, solvent, and reagent stoichiometry. For example, in the synthesis of a related cyanobenzoate, adjusting the molar ratios of reactants and dehydration temperature increased the yield to 95.1%. researchgate.netImproved yield, reduced byproduct formation, and lower operational costs.
Manufacturing Technology Implementation of continuous flow reactors for the synthesis of substituted benzoate esters. tcichemicals.comProvides better control over reaction parameters, leading to higher purity, improved safety, and potential for automation.
Byproduct Management Recycling of polychloromethylated byproducts in chloromethylation reactions. reddit.comIncreases overall yield and atom economy, reducing waste and improving the cost-effectiveness of the process.

Detailed research into these areas allows for the development of a manufacturing process for this compound that is not only high-yielding but also environmentally responsible and economically competitive. The selection of a specific scalable route will ultimately depend on a comprehensive analysis of factors including raw material cost, capital investment for specialized equipment (like flow reactors), and the specific purity requirements of the final product.

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the structural features of Methyl 3-(2-oxoethyl)benzoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of a related compound, methyl 3-(methoxycarbonyl)benzeneacetate, distinct signals corresponding to different proton environments are observed. pharmaffiliates.com For instance, aromatic protons typically appear in the downfield region, while protons of the methyl ester and methylene (B1212753) groups resonate at higher field strengths. pressbooks.pub The integration of the peak areas provides a ratio of the number of protons in each unique environment. pressbooks.pub

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. For a related diester, methyl 2-(2-methoxy-2-oxoethyl)-4-oxo-4H-benzo[d] rsc.orgdioxine-2-carboxylate, the carbonyl carbons of the ester groups are typically observed at the lower end of the spectrum (around 160-170 ppm), while aromatic carbons resonate in the 110-140 ppm range. rsc.org Aliphatic carbons, such as those in the methyl and methylene groups, appear at higher field strengths.

Heteronuclear Multiple Quantum Coherence (HMQC): This two-dimensional NMR technique establishes correlations between directly bonded protons and carbon atoms. researchgate.net It is invaluable for definitively assigning proton signals to their corresponding carbon atoms in the structure of this compound and its derivatives. researchgate.net

| NMR Data for a Structurally Similar Compound (Methyl 2-(2-methoxy-2-oxoethyl)-4-oxo-4H-benzo[d] rsc.orgdioxine-2-carboxylate) | | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.56 (s, 1H), 7.86 (d, J= 8.4 Hz, 1H), 7.77 (d, J= 8 Hz, 1H), 7.56- 7.52 (m, 1H), 7.43- 7.36 (m, 2H), 6.05 (t, J= 5.2 Hz, 1H), 3.73 (s, 3H), 3.14- 3.04 (m, 2H) rsc.org | | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 168.2, 161.7, 152.8, 137.4, 133.0, 129.9, 129.7, 129.5, 127.2, 125.9, 114.4, 112.5, 98.3, 52.4, 39.4 rsc.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of benzoate (B1203000) derivatives, characteristic absorption bands are observed. For instance, a strong absorption peak is typically seen in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching of the ester is usually observed around 1300-1000 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations of the aromatic ring are found above 3000 cm⁻¹. researchgate.net

| Characteristic IR Absorption Bands for Benzoate Esters | | :--- | :--- | | Vibrational Mode | Typical Wavenumber (cm⁻¹) | | C=O Stretch (Ester) | 1724 | | C-O-C Stretch (Asymmetric/Symmetric) | 1276 and 1103 | | Aromatic C=C Stretch | 1602 | | Aliphatic C-H Stretch | 2985 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight. Fragmentation patterns can help to elucidate the structure by showing the loss of specific groups, such as the methoxy (B1213986) group (-OCH₃) or the entire ester group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture before they are introduced to the mass spectrometer. japsonline.com This is particularly useful for assessing the purity of a sample and identifying any impurities present. japsonline.comacademicjournals.org The retention time from the gas chromatogram provides an additional parameter for identification. japsonline.com

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. upi.edu The presence of a conjugated system, involving the benzene (B151609) ring and the carbonyl groups, will influence the wavelength of maximum absorption (λmax). upi.edu Often, two bands of moderate intensity are observed for aromatic systems. upi.edu

X-ray Crystallography for Three-Dimensional Structure Determination and Conformational Analysis

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. iucr.org This technique provides accurate bond lengths, bond angles, and torsion angles. iucr.org For example, in the crystal structure of a related benzoate derivative, the dihedral angle between the mean planes of the aromatic rings was determined to be 66.55 (8)°. iucr.org Such data is crucial for understanding the molecule's conformation and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that may occur in the solid state. mdpi.comiucr.org

Chromatographic Purity Assessment

Chromatographic techniques are essential for verifying the purity of this compound.

Reactivity, Mechanistic Investigations, and Transformation Chemistry

Hydrolytic Stability and Reaction Kinetics of Benzoate (B1203000) Esters

The stability of the methyl benzoate moiety in Methyl 3-(2-oxoethyl)benzoate is a critical aspect of its chemical profile. Like other carboxylic acid esters, it is susceptible to hydrolysis, a reaction whose kinetics are significantly influenced by environmental factors such as pH and temperature.

pH and Temperature Dependence of Hydrolysis

The hydrolysis of benzoate esters can be catalyzed by both acids and bases. However, the rate of hydrolysis is markedly dependent on the pH of the aqueous solution. In neutral or acidic conditions (pH > 5), the reaction is generally slow. As the pH increases into the alkaline range, the rate of hydrolysis increases significantly. oieau.fr This is because the reaction mechanism transitions to a base-catalyzed pathway, primarily involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. oieau.frmasterorganicchemistry.com Studies on various methyl benzoates show a direct, first-order dependence of the pseudo-first-order rate constant on the hydroxide ion concentration in the pH range of 5 to 10. oieau.fr

Temperature also plays a crucial role in the kinetics of this reaction, following the principles of the Arrhenius equation. An increase in temperature leads to a higher reaction rate constant. For instance, studies on methyl benzoate hydrolysis have determined activation energies (Ea) in the range of 12.3 kcal/mol. oieau.fr Research on various benzoate esters in high-temperature water (200–300 °C) has shown that hydrolysis can be significantly accelerated, even for sterically hindered esters. psu.edu Conversely, at lower, environmentally relevant temperatures (e.g., 10°C), the hydrolysis half-life of a compound like methyl benzoate at pH 8 can be as long as 1.8 years. oieau.fr

The interplay between pH and temperature means that the stability of this compound can be controlled. For reactions targeting the aldehyde group, it is often necessary to select conditions (e.g., neutral or slightly acidic pH and moderate temperatures) where the rate of ester hydrolysis is minimized.

FactorEffect on Hydrolysis Rate of Benzoate EstersMechanism/Reason
pH Rate increases significantly in alkaline conditions (pH > 7). oieau.frThe concentration of the potent nucleophile, hydroxide ion (OH⁻), increases, facilitating base-catalyzed hydrolysis (saponification). masterorganicchemistry.com
Temperature Rate increases with increasing temperature. oieau.frchemicaljournals.comProvides the necessary activation energy for the reaction to overcome the energy barrier, as described by the Arrhenius equation. oieau.fr
Solvent The rate can be influenced by the solvent composition (e.g., in aqueous-organic mixtures). chemicaljournals.comijsrst.comChanges in solvent polarity can affect the solvation of the reactants and the transition state, thereby altering the reaction rate. chemicaljournals.com

Linear Free Energy Relationships (LFER) in Hydrolysis

Linear Free Energy Relationships (LFER), most notably the Hammett equation, provide a quantitative framework for understanding how substituents on the aromatic ring affect the reaction rates of benzene (B151609) derivatives. numberanalytics.compsgcas.ac.in The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted benzoate, k₀ is the rate constant for the unsubstituted benzoate, σ (sigma) is the substituent constant, and ρ (rho) is the reaction constant. numberanalytics.com

The substituent constant, σ, is a measure of the electronic effect (inductive and resonance) of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. For the base-catalyzed hydrolysis of benzoate esters, the ρ value is positive, signifying that the reaction is accelerated by electron-withdrawing substituents. ic.ac.uk This is because such groups stabilize the negatively charged tetrahedral intermediate formed during the rate-determining step of nucleophilic attack by the hydroxide ion. ic.ac.uk

The 3-(2-oxoethyl) group on this compound is an electron-withdrawing group due to the inductive effect of the aldehyde's carbonyl group. Therefore, it would have a positive σ value. Consequently, this compound is predicted to undergo base-catalyzed hydrolysis at a faster rate than unsubstituted methyl benzoate under the same conditions. This is consistent with findings for other benzoates with electron-withdrawing groups like nitro or chloro substituents, which show enhanced hydrolysis rates. nih.govresearchgate.net

Substituent (at meta position)Hammett Constant (σ_meta)Predicted Effect on Hydrolysis Rate (vs. H)
-NO₂+0.71Increase
-CN+0.62Increase
-CHO+0.35Increase
-CH₂CHO (estimated) Positive Increase
-Cl+0.37Increase
-CH₃-0.07Decrease
-OCH₃+0.12Increase

Note: The σ value for the -CH₂CHO group is estimated to be positive based on the electron-withdrawing nature of the aldehyde.

Oxidation Reactions of the Oxoethyl Aldehyde Moiety

The aldehyde functional group in the oxoethyl side chain is a primary site for oxidation. This transformation can be achieved with high selectivity, yielding valuable carboxylic acid or ester derivatives.

Selective Oxidation to Carboxylic Acids or Esters

The oxidation of the aldehyde in this compound to a carboxylic acid group would yield Methyl 3-(carboxymethyl)benzoate. This transformation is a common and well-studied reaction in organic synthesis. A variety of reagents can accomplish this selectively, without affecting the ester group or the aromatic ring, under mild conditions. organic-chemistry.org

One highly effective and environmentally friendly oxidant is Oxone (potassium peroxymonosulfate), which can convert aromatic aldehydes to carboxylic acids efficiently in aqueous or mixed solvent systems. organic-chemistry.orgacs.org Another common method involves the use of sodium chlorite (B76162) (NaClO₂) in a buffered solution, often with a chlorine scavenger like 2-methyl-2-butene, to prevent side reactions. This method is known for its high chemoselectivity for aldehydes. dergipark.org.tr Hydrogen peroxide, in the presence of certain catalysts or under basic conditions, is also a widely used reagent for this purpose. researchgate.net

Catalytic Oxidation Processes

Modern synthetic methods favor catalytic processes due to their efficiency and reduced waste. The oxidation of the aldehyde moiety in this compound can be achieved using several catalytic systems.

Organocatalysis: N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of aldehydes. organic-chemistry.org In the presence of a co-catalyst and molecular oxygen as the ultimate oxidant, NHPI facilitates the conversion of aldehydes to carboxylic acids under mild conditions. N-Heterocyclic carbenes (NHCs) have also been developed as organocatalysts for the aerobic oxidation of a wide range of aldehydes. organic-chemistry.org

Metal Catalysis: Transition metal complexes are effective catalysts for aldehyde oxidation. For example, vanadium complexes like VO(acac)₂ can catalyze the oxidation of aromatic aldehydes to the corresponding acids using hydrogen peroxide as the oxidant. organic-chemistry.org Manganese-based catalysts have also been shown to be effective in combination with oxidants like chlorine dioxide for the selective oxidation of aromatic aldehydes. dergipark.org.tr

Biocatalysis: Enzymatic methods offer exceptional chemoselectivity. Aldehyde dehydrogenases (ALDHs) can oxidize a broad spectrum of aldehydes to their corresponding carboxylic acids with high yields. nih.gov These biocatalytic systems typically operate in aqueous buffers at mild pH and temperature, ensuring that other functional groups, such as the ester in this compound, remain untouched. nih.gov

Reagent/Catalyst SystemOxidantTypical ConditionsProduct
Oxone organic-chemistry.orgacs.orgPotassium peroxymonosulfateWater or Water/Ethanol, rtCarboxylic Acid
Sodium Chlorite (NaClO₂) dergipark.org.trSodium Chloritet-BuOH/water, NaH₂PO₄ bufferCarboxylic Acid
N-Hydroxyphthalimide (NHPI) organic-chemistry.orgO₂ (air)Organic solvent, co-catalystCarboxylic Acid
VO(acac)₂ organic-chemistry.orgH₂O₂Acetonitrile, rtCarboxylic Acid
Aldehyde Dehydrogenase (ALDH) nih.govO₂ (air)Aqueous buffer, pH ~8.5, 40 °CCarboxylic Acid

Condensation and Cyclization Reactions Involving the Aldehyde Functional Group

The aldehyde group is a versatile functional handle for carbon-carbon bond formation through condensation and cyclization reactions, enabling the synthesis of more complex molecular architectures.

The aldehyde in this compound can participate in various classical condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone or another aldehyde containing an α-hydrogen in the presence of a base. numberanalytics.commasterorganicchemistry.com Reacting this compound with a ketone like acetophenone (B1666503) would lead to the formation of an α,β-unsaturated ketone, a chalcone-like structure. Similarly, the Perkin condensation, which involves reacting an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding salt, could be used to synthesize an α,β-unsaturated carboxylic acid derivative. chemicalnote.com

The molecule also holds potential for intramolecular or cascade cyclization reactions, depending on the reaction conditions and the presence of other reactive sites introduced into the molecule. For instance, synthetic strategies involving ortho-formylphenyl acetates have been shown to undergo cascade reactions to form isoquinolinones. rsc.org While the target compound is meta-substituted, analogous intramolecular cyclizations could be envisioned if a suitable nucleophilic site were present at the appropriate position on the side chain or introduced elsewhere on the ring. The aldehyde could also act as an electrophile in intramolecular Friedel-Crafts-type reactions or Prins cyclizations if a suitable unsaturated or electron-rich moiety were present in the molecule. beilstein-journals.org

Mechanistic Pathways of Esterification and Derivatization Reactions

The chemical character of this compound is defined by the electrophilic nature of its two carbonyl centers—the ester and the aldehyde—as well as the activated methylene (B1212753) bridge. Derivatization can be selectively targeted to either functional group under appropriate conditions.

Reactions at the Aldehyde Group:

The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions, making it a versatile handle for molecular elaboration. chemicalbook.com Common derivatization strategies include the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic esters, cyanoacetates), catalyzed by a weak base such as piperidine (B6355638) or an amine salt. sigmaaldrich.commdpi.com The mechanism initiates with the deprotonation of the active methylene compound to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde in this compound. The resulting alkoxide intermediate is protonated, leading to a β-hydroxy adduct, which typically undergoes subsequent base-catalyzed dehydration to yield a stable α,β-unsaturated product. sci-hub.se This pathway is a fundamental method for carbon-carbon bond formation. mdpi.com

Wittig Reaction: To convert the aldehyde into an alkene, the Wittig reaction is employed. wikipedia.orgmasterorganicchemistry.com The process utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared in situ from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comnumberanalytics.com The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde, forming a transient four-membered oxaphosphetane intermediate. wikipedia.org This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, to yield the desired alkene. masterorganicchemistry.com The stereochemical outcome (E/Z isomerism) of the alkene depends on the stability of the ylide used. wikipedia.org

Reactions at the Ester Group:

The methyl ester group can undergo nucleophilic acyl substitution reactions, such as hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-oxoethyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible and involves the attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate that then expels the methoxide (B1231860) ion.

Transesterification: In the presence of another alcohol and an acid or base catalyst, this compound can be converted into a different ester. This equilibrium-driven process is useful for introducing alternative ester functionalities.

The following table summarizes key derivatization reactions for this compound.

Functional Group Reaction Type Reagent(s) Product Type Ref.
AldehydeKnoevenagel CondensationActive Methylene Compound (e.g., Malononitrile), Base (e.g., Piperidine)α,β-Unsaturated Compound sigmaaldrich.comniscpr.res.in
AldehydeWittig ReactionPhosphorus Ylide (e.g., Ph₃P=CH₂)Alkene wikipedia.orgcommonorganicchemistry.com
EsterHydrolysis (Saponification)Base (e.g., NaOH), then AcidCarboxylic Acid-
EsterTransesterificationAlcohol (R'OH), Acid or Base CatalystNew Ester (R'OOC-)-

Photochemical Reactivity and Photolabile Protecting Group Chemistry

The structure of this compound contains a phenacyl-like chromophore, specifically a 2-oxoethyl group attached to a benzoate ring. Phenacyl esters are a well-established class of photoremovable protecting groups (PPGs) for carboxylic acids, valued for their ability to be cleaved with light. tandfonline.comacs.org

Photochemical Cleavage Mechanism:

The utility of phenacyl compounds as PPGs stems from their photochemical reactivity. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. nih.gov The cleavage pathway for phenacyl esters typically depends on the reaction conditions and substitution pattern.

For unsubstituted phenacyl esters, photolysis in the presence of an external photosensitizer and an electron donor can initiate a reductive cleavage. acs.org This process involves photoinduced electron transfer to the phenacyl ester, forming a radical anion that fragments to release a carboxylate anion and a phenacyl radical. acs.org

Alternatively, certain substituted phenacyl esters can undergo intramolecular reactions. For instance, chromophores with ortho-substituents capable of hydrogen donation, such as a methyl or hydroxyl group, can undergo intramolecular hydrogen abstraction. nih.govcmu.edu This leads to the formation of a 1,4-biradical intermediate that rearranges to release the protected acid. cmu.edu

Application as a Photolabile Protecting Group:

While direct studies on this compound as a PPG are not prevalent, its structural similarity to phenacyl esters suggests it could function as a photolabile protecting group for a molecule that could be attached at the aldehyde position. However, the more common application for this class of compounds is the cleavage of the ester itself, where the phenacyl moiety protects a carboxylic acid. tandfonline.comacs.org In the case of this compound, the compound itself is the ester, not the protecting group.

If a related compound, such as an ester of 3-(2-oxoethyl)benzoic acid, were used to protect a different alcohol, its photochemical reactivity would be of interest. The presence of the aldehyde group on the aromatic ring could influence the photochemical process. Aldehydes themselves are photochemically active and can undergo reactions from their triplet state, such as hydrogen atom abstraction from the solvent. beilstein-journals.org This could potentially compete with the desired cleavage pathway of the phenacyl ester group. Studies on substituted benzaldehydes show that they possess a triplet state that can be quenched or can lead to photoreactions. acs.org

The photochemical release of a substrate (R-COOH) from a generic phenacyl ester protecting group is summarized in the table below.

Protecting Group Substrate Wavelength Key Mechanistic Step Byproducts Ref.
PhenacylCarboxylic AcidUV (e.g., 254-366 nm)Photoinduced Electron Transfer or H-AbstractionAcetophenone acs.orgcmu.edu
2,5-DimethylphenacylCarboxylic AcidUV (e.g., 254-366 nm)Intramolecular H-Abstraction2,3-Dihydro-4,7-dimethyl-1H-inden-1-one cmu.edu
2-HydroxyphenacylCarboxylic AcidUV (< 370 nm)Triplet State RearrangementBenzofuranones nih.gov

Based on these principles, the 3-(methoxycarbonyl)phenyl group in this compound would act as a substituent on the phenacyl chromophore. Research on substituted p-hydroxyphenacyl esters indicates that many common substituents have only a modest effect on the efficiency of the photoreaction, demonstrating the robustness of this type of photochemistry. cdnsciencepub.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like Methyl 3-(2-oxoethyl)benzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). researchgate.net This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net For instance, DFT studies on methyl benzoate (B1203000) have determined its HOMO-LUMO gap to be approximately 6.331 eV, indicating significant stability. researchgate.net A similar analysis for this compound would reveal how the electron-withdrawing oxoethyl group influences the electronic properties compared to the simpler methyl benzoate.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution, highlighting electron-rich regions (negative potential, typically around oxygen atoms of the ester and aldehyde groups) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, around hydrogen atoms) that are prone to nucleophilic attack. epstem.net This provides a clear picture of the molecule's reactive sites. Vibrational frequency calculations can also be performed to predict the compound's infrared (IR) and Raman spectra, which can be compared with experimental data to validate the calculated structure. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for this compound (Hypothetical) This table presents hypothetical data based on typical values for similar aromatic esters.

ParameterHypothetical ValueSignificance
Total Energy-1500 HartreesThe minimized energy of the most stable conformation.
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DebyeMeasure of the molecule's overall polarity.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-C bond of the ethyl chain and the C-O bond of the ester group. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

Molecular Dynamics (MD) simulations are a powerful tool for this purpose. kpi.ua In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. rsc.org This simulation provides a dynamic picture of the molecule's behavior, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a vacuum or in a solvent).

For this compound, MD simulations would track the fluctuations of key dihedral angles, such as the one defining the orientation of the ester group relative to the benzene (B151609) ring and the O=C-C-C angle of the side chain. Analysis of the MD trajectory reveals the preferred conformations and the relative time the molecule spends in each state. rsc.org Studies on similar aromatic esters have shown that the planarity between the ester group and the aromatic ring is a key factor, often with low energy barriers for rotation, while side chains can exhibit preferences for specific gauche or trans arrangements. rsc.orgmdpi.com

Table 2: Example of Conformational Energy Analysis for Key Dihedral Angles (Hypothetical) This table illustrates potential energy differences between conformations.

Dihedral AngleConformationRelative Energy (kcal/mol)Description
C(ring)-C(ring)-C(=O)-OPlanar (0°)0.0Most stable, allows for conjugation.
C(ring)-C(ring)-C(=O)-OPerpendicular (90°)4.5Higher energy due to loss of conjugation.
C(ring)-C-C=Oanti-periplanar (180°)0.0Likely low-energy state for the side chain.
C(ring)-C-C=Osyn-periplanar (0°)2.1Higher energy due to steric hindrance.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surfaces)

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions. nih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. sapub.org Red spots on the dnorm map indicate close contacts with distances shorter than the van der Waals radii sum, highlighting the most significant interactions, such as hydrogen bonds. nih.gov For this compound, the primary interactions expected are weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms and aromatic or aliphatic hydrogen atoms.

Table 3: Illustrative Breakdown of Intermolecular Contacts from a Hirshfeld Surface Fingerprint Plot (Hypothetical)

Contact TypeContribution (%)Description
H···H45.5%General van der Waals interactions, most abundant.
O···H / H···O28.2%Represents C-H···O hydrogen bonds.
C···H / H···C15.8%Indicates C-H···π interactions and general van der Waals forces.
C···C4.5%Suggests potential π-π stacking interactions.
Other6.0%Includes C···O, O···O, etc. contacts.

Structure-Activity Relationship (SAR) Derivation and In Silico Screening Methodologies for Analogues

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. rsdjournal.org For a compound like this compound, a hypothetical SAR exploration would involve designing a virtual library of analogues. These analogues would be created by systematically modifying different parts of the molecule, for example:

Changing the substitution pattern on the benzene ring (e.g., moving the side chain to the ortho or para position).

Replacing the methyl ester with other esters (ethyl, propyl) or amides.

Altering the oxoethyl side chain (e.g., changing its length, introducing branching, or replacing the aldehyde with a ketone).

Once this virtual library is created, in silico screening methods can be applied to predict their properties. researchgate.net This includes predicting ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology profiles. brazilianjournals.com.br For example, Lipinski's Rule of Five can be used as a first filter for "drug-likeness" and oral bioavailability. brazilianjournals.com.br More advanced models can predict properties like intestinal absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. brazilianjournals.com.br This screening process allows researchers to prioritize which analogues are most promising for synthesis and experimental testing, saving significant time and resources. researchgate.net

Table 4: Example of an In Silico Screening Table for Hypothetical Analogues of this compound

Analogue IDModificationPredicted LogPPredicted HIA (%)BBB Permeant?
M3OB-Parent-2.192No
M3OB-A01para-substituted isomer2.193No
M3OB-A02Replace -OCH3 with -NH21.588No
M3OB-A03Replace aldehyde with methyl ketone2.490No
M3OB-A04Add -OH group to ring1.885No

HIA: Human Intestinal Absorption; BBB: Blood-Brain Barrier

Molecular Docking Studies for Investigating Biological Target Interactions of Analogues

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (like an analogue of this compound) to a biological target, typically a protein or enzyme, for which a 3D structure is known. rsc.org The process involves placing the flexible ligand into the active site of the rigid or flexible receptor and evaluating the binding affinity using a scoring function. niscpr.res.in The scoring function estimates the free energy of binding, with lower scores (more negative values) indicating a more favorable interaction. niscpr.res.in

For the analogues of this compound prioritized from SAR and in silico screening, docking studies could elucidate how they interact with a hypothetical enzyme target. The results would reveal the specific amino acid residues in the binding pocket that form key interactions, such as hydrogen bonds with the carbonyl oxygen atoms or hydrophobic interactions with the benzene ring. nih.gov

This information is invaluable for rational drug design. By understanding the binding mode, researchers can suggest further modifications to the ligand to enhance its binding affinity and selectivity for the target. niscpr.res.in For example, if a specific hydrogen bond is observed to be crucial, modifications can be made to strengthen that interaction. Docking studies on derivatives of aldehydes and ketones have successfully identified potential inhibitors for various enzymes by predicting their interactions with key active site residues. rsc.orgnih.gov

Table 5: Illustrative Molecular Docking Results for Analogues Against a Hypothetical Enzyme Target

Analogue IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
M3OB-Parent-6.8Ser122, Gly121Hydrogen Bond (with C=O)
M3OB-A01-7.1Ser122, Tyr220H-Bond, π-π Stacking
M3OB-A02-7.5Ser122, Asp189H-Bond (stronger)
M3OB-A03-6.5Ser122, Leu99H-Bond, Hydrophobic
M3OB-A04-7.9Ser122, Asn155, Tyr220Multiple H-Bonds, π-π Stacking

Applications in Advanced Organic Synthesis and Materials Science Research

Methyl 3-(2-oxoethyl)benzoate as a Key Synthetic Intermediate for Complex Molecules

The bifunctional nature of this compound makes it a significant intermediate in the construction of elaborate molecular architectures. musechem.com The aldehyde group serves as a reactive handle for nucleophilic additions, reductive aminations, and condensation reactions, while the methyl ester provides a site for hydrolysis, amidation, or transesterification. wikipedia.org This orthogonality allows for stepwise and controlled modifications, which is a crucial strategy in multi-step organic synthesis.

Researchers utilize this compound as a foundational element for creating bioactive molecules and for investigating new chemical transformations. musechem.com Its stable, high-purity form ensures reliability and consistency in synthetic protocols, which is essential when building complex target molecules where yields in late-stage reactions are critical. musechem.com The strategic placement of the reactive groups on the benzene (B151609) ring allows for the introduction of diverse functionalities, leading to the synthesis of complex substituted aromatic compounds.

Development of Functionalized Derivatives for Chemical Library Synthesis

The core structure of this compound is an ideal scaffold for the generation of chemical libraries, which are collections of structurally related compounds used in high-throughput screening and drug discovery. Its versatile reactivity enables the efficient creation of numerous analogs through systematic modification. atomfair.com For instance, parallel synthesis techniques can be employed to rapidly generate a large set of derivatives for exploring structure-activity relationships (SAR).

The development of these libraries often involves targeting the aldehyde or ester functionalities. The aldehyde can be converted into a wide array of functional groups, including amines, alcohols, and alkenes, while the ester can be transformed into various amides or other esters. This approach allows for the systematic variation of substituents around the central benzoate (B1203000) core to optimize biological activity or material properties.

Interactive Table: Examples of Functionalized Derivatives and Their Research Applications

Parent CompoundFunctionalization ReactionResulting Derivative ClassResearch ApplicationSource
This compoundFluorination of the aromatic ringFluorinated benzoate estersIntermediates for novel bioactive molecules in pharmaceutical and agrochemical research. atomfair.com
This compoundChlorination of the aromatic ringChlorinated benzoate estersInvestigated for potential biological activity and use in specialty chemical production.
This compoundReaction of the aldehyde with hydrazidesHydrazone derivativesSynthesis of new compounds for screening as potential therapeutic agents. plos.org
This compoundReaction of the ester with various aminesBenzoic acid amidesCreation of diverse molecular structures for drug discovery programs. wikipedia.org

Role in the Synthesis of Complex Heterocyclic Systems and Natural Product Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the synthesis of novel heterocyclic systems is an area of intense research. farmaciajournal.com The structural elements of this compound make it a promising precursor for building such systems. The aldehyde group, in particular, can participate in cyclization and condensation reactions with various nucleophiles to form a wide range of heterocyclic rings.

For example, the (2-oxoethyl) moiety is a key component in the synthesis of 3-substituted indolin-2-ones, which are important heterocyclic scaffolds. mdpi.com Furthermore, building blocks containing both an aromatic ring and a reactive side chain are frequently used in tandem reactions to construct fused heterocyclic systems, such as triazole-fused pyridines, pyrimidines, and quinolines. mdpi.com While specific literature detailing the use of this compound in natural product synthesis is limited, its structural motifs are analogous to intermediates used in the assembly of complex polyketide natural products. uni-muenchen.de The strategic combination of its reactive sites provides a pathway to scaffolds that are prevalent in biologically active natural products. uni-muenchen.deresearchgate.net

Exploration in Polymer and Electronic Materials Chemistry Derived from Benzoate Esters

The application of benzoate esters extends beyond pharmaceuticals into the realm of materials science. musechem.com In polymer chemistry, related compounds like Methyl 2-(2-oxoethyl)benzoate can function as crosslinking agents, suggesting a potential role for the 3-substituted isomer in creating networked polymer structures. vulcanchem.com The aldehyde functionality could be used to form covalent bonds between polymer chains, thereby modifying the mechanical and thermal properties of the material.

In the field of electronic materials, benzoate esters are being explored as key components in organic light-emitting diodes (OLEDs). researchgate.net Research has shown that novel functional materials incorporating a methyl benzoate group as an electron acceptor can exhibit promising charge transfer characteristics and tunable photophysical properties. researchgate.net Specifically, these materials have been investigated for their potential in thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. researchgate.net The ability to functionalize the benzoate ester scaffold allows for the fine-tuning of electronic properties, making compounds like this compound and its derivatives interesting candidates for the development of new organic electronic materials. researchgate.net

Interactive Table: Potential Applications in Materials Science

Application AreaRole of Benzoate EsterPotential Contribution of this compoundSource
Polymer Chemistry Monomer, Plasticizer, Crosslinking AgentThe aldehyde group could act as a reactive site for crosslinking polymer chains. wikipedia.orgvulcanchem.com
Electronic Materials (OLEDs) Electron-acceptor moietyCould serve as a building block for TADF emitters, with its structure allowing for property tuning. researchgate.net
Specialty Chemicals Intermediate for tailored moleculesSynthesis of specialty chemicals with specific optical or physical properties. atomfair.com

Environmental Fate and Degradation Mechanisms of Benzoate Esters

Hydrolytic Pathways and Environmental Half-Lives in Aquatic Systems

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary abiotic degradation pathway for esters in aquatic environments. oieau.frlibretexts.org This reaction can be catalyzed by either acids or bases. libretexts.org For benzoate (B1203000) esters, the process involves the splitting of the ester linkage to yield the corresponding carboxylic acid (benzoic acid or a substituted derivative) and an alcohol. libretexts.org

The rate of hydrolysis is significantly influenced by pH. Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for esters. oieau.frlibretexts.org Studies on various ring-substituted methyl benzoates have shown that the hydrolysis rate is consistent with a mechanism involving the addition of a hydroxide (B78521) ion to the ester's carbonyl group, particularly at a pH greater than 5. oieau.fr The presence of electron-withdrawing groups on the benzene (B151609) ring can accelerate hydrolysis, while electron-releasing groups tend to slow it down. oieau.fr

While hydrolysis is a potential degradation route, its environmental significance can vary. For some esters, like methylparaben, hydrolysis is not considered a major fate process under typical environmental conditions (pH 7-8), with estimated half-lives stretching to years. nih.govindustrialchemicals.gov.auejournals.eu For instance, the hydrolysis half-life for methylparaben at pH 8 has been calculated to be 1260 days. industrialchemicals.gov.auejournals.eu In contrast, studies on other methyl benzoate derivatives suggest that hydrolysis half-lives in soil and groundwater (pH 8, 10°C) could range from several months to several years. oieau.fr Specifically, at these conditions, the estimated half-life of methyl benzoate is 1.8 years, which can be reduced to 0.1 years with a nitro group or increased to 4.8 years with a methoxy (B1213986) group on the ring. oieau.fr

Table 1: Estimated Hydrolytic Half-Lives of Selected Benzoate Esters

Compound pH Temperature (°C) Estimated Half-Life Reference
Methyl Benzoate 8 10 1.8 years oieau.fr
Methyl 4-nitrobenzoate 8 10 0.1 years oieau.fr
Methyl 4-methoxybenzoate 8 10 4.8 years oieau.fr
Methyl p-methylbenzoate 7 Not Specified 10.8 years scbt.com
Methyl p-methylbenzoate 8 Not Specified 1.1 years scbt.com
Methylparaben 7 25 36 years nih.gov
Methylparaben 8 25 3.5 years nih.gov
Methylparaben 8 Not Specified 1260 days industrialchemicals.gov.auejournals.eu

Biodegradation Studies (Aerobic and Anaerobic Conditions)

Biodegradation is a crucial process for the removal of benzoate esters from the environment. nih.govinchem.org Many benzoate esters are considered readily biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. scbt.comnih.govatamanchemicals.comoecd.org

Aerobic Biodegradation: Under aerobic conditions, microorganisms utilize oxygen to break down aromatic compounds. enviro.wiki The initial step often involves the action of oxygenase enzymes, which introduce hydroxyl groups to the benzene ring, destabilizing it and leading to ring cleavage. enviro.wikiunesp.br For benzoate esters, the ester linkage is typically hydrolyzed first by esterase enzymes, releasing benzoic acid and the corresponding alcohol. contactderm.org The resulting benzoic acid is then readily degraded by many microorganisms. inchem.orgwho.int

Studies have demonstrated the ready biodegradability of several benzoate esters. For example, methyl benzoate achieved 62% biodegradation in activated sludge over 29 days. nih.gov Similarly, methylparaben, ethylparaben, and propylparaben (B1679720) have all shown high levels of biodegradation (89–92%) in 28-day studies. industrialchemicals.gov.au Butyl benzoate has also been found to be readily biodegradable in screening studies. nih.gov

Anaerobic Biodegradation: In the absence of oxygen, a different set of microorganisms and enzymatic pathways are responsible for degradation. nih.govnih.gov The degradation of aromatic compounds under anaerobic conditions often begins with a reductive attack, and the benzoyl-CoA pathway is a central metabolic route. nih.gov Various aromatic compounds, including benzoate derivatives, are channeled into this pathway. nih.govasm.org Anaerobic degradation can be coupled with different electron acceptors like nitrate, sulfate, or iron. nih.govnih.gov

Table 2: Biodegradation Data for Selected Benzoate Esters

Compound Condition System Degradation Time (days) Reference
Methyl Benzoate Aerobic Activated Sewage Sludge 62% 29 nih.gov
Methylparaben Aerobic OECD TG 301F 89-92% 28 industrialchemicals.gov.au
Ethylparaben Aerobic OECD TG 301F 89-92% 28 industrialchemicals.gov.au
Propylparaben Aerobic OECD TG 301F 89-92% 28 industrialchemicals.gov.au
Benzoic Acid Aerobic Not Specified Readily biodegradable Not Specified oecd.orgwho.int
4-Methylbenzoate Anaerobic (Nitrate-reducing) Pure Culture (Strain pMbN1) Complete degradation to CO2 Not Specified asm.orgnih.gov

Photodegradation Processes and Environmental Transformations

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. For some benzoate esters, this can be a significant environmental fate process, particularly in surface waters and the atmosphere. inchem.orgwho.intresearchgate.net The process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically produced species like hydroxyl radicals. who.int

The photochemical degradation of benzoate esters used as fragrance ingredients can lead to the formation of benzoic acid. inchem.orgwho.int The rate of photodegradation can be influenced by the compound's structure. For instance, the presence of a phenolic hydroxyl group, as in salicylate (B1505791) esters (hydroxybenzoates), can decrease the predicted photodegradation half-lives due to the ease of hydrogen abstraction. scbt.com The photodegradation of dibutyl phthalate (B1215562) (a related aromatic ester) has been shown to produce byproducts such as butyl benzoate and benzoic acid. frontiersin.org Similarly, studies on emamectin (B195283) benzoate showed that photodegradation is a major dissipation pathway in water, with the ester linkages being vulnerable to breakdown under UV light. researchgate.net

Environmental Persistence and Bioavailability Considerations for Esters

The environmental persistence of a chemical is its ability to resist degradation. For benzoate esters, persistence is relatively low due to their susceptibility to biodegradation. nih.govatamanchemicals.com Most are not expected to persist long-term in the environment. atamanchemicals.com

Bioavailability, the extent to which a chemical can be taken up by an organism, is influenced by its physical and chemical properties, such as water solubility and its octanol-water partition coefficient (log Kow). who.inteuropa.eu A lower water solubility and higher log Kow generally indicate a greater tendency to partition into organic matter and potentially bioaccumulate.

Benzoate esters exhibit a range of these properties. Methyl benzoate has a log Kow of 2.1 and a water solubility of 2100 mg/L at 20°C. nih.gov Its estimated bioconcentration factor (BCF) of 12 suggests a low potential for bioaccumulation. nih.gov In general, benzoates are considered to have a low to moderate potential for bioaccumulation and are not expected to adsorb significantly to sediment or soil particles. inchem.orgwho.int This is because they are readily metabolized and excreted by organisms. oecd.orgcontactderm.org

Analytical Methodologies for Environmental Monitoring

Detecting and quantifying benzoate esters in environmental samples like water, soil, and air is essential for monitoring their presence and fate. Several advanced analytical techniques are employed for this purpose. who.intnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method due to its high specificity and minimal sample preparation requirements, often without the need for derivatization. who.intpjoes.com HPLC coupled with UV detection is common for analyzing preservatives like sodium benzoate and methylparaben in environmental waters. pjoes.com

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is another powerful technique. who.int GC methods are highly sensitive and specific but may require more extensive sample preparation, including extraction and derivatization, to make the analytes volatile enough for analysis. who.int For instance, GC-FID has been used to determine di-n-butyl phthalate in water samples after solid-phase extraction (SPE), using benzyl (B1604629) benzoate as an internal standard. ros.edu.pl

Solid-Phase Extraction (SPE) is a common sample preparation technique used to clean up and concentrate analytes from complex matrices like environmental water before instrumental analysis by HPLC or GC. pjoes.comros.edu.pl This pre-concentration step allows for the detection of very low concentrations of these compounds. pjoes.com

Patent Landscape and Intellectual Property in Oxoethyl Benzoate Chemistry

Analysis of Patented Synthetic Routes and Applications

Direct patenting of a simple intermediate like methyl 3-(2-oxoethyl)benzoate is uncommon; instead, intellectual property protection is typically sought for the novel and non-obvious processes used to create it or its use in the synthesis of a final product. The primary patented application of this compound is as a key building block for constructing more complex molecular architectures.

The most significant patented application of this compound and its close analogues is in the synthesis of isoflavone (B191592) derivatives. Patents such as WO2016038061A1 describe multi-step processes for producing isoflavanes, like the phytoestrogen Equol, from isoflavone precursors. google.com In these synthetic pathways, a phenylacetaldehyde (B1677652) derivative, structurally analogous to this compound, is a crucial component for constructing the core isoflavone skeleton. These patents often claim the entire synthetic method, thereby protecting the use of intermediates like this compound within that specific process.

Table 1: Patented Applications of this compound and Analogues

Patent / DocumentApplication / Synthetic RouteDescription
WO2016038061A1 Intermediate in enantioselective isoflavane synthesisDescribes a method for producing chiral isoflavanes, such as Equol, from isoflavones. The process involves multiple steps where a key intermediate, structurally related to this compound, is used to build the final molecular structure. google.com
WO2000049009A1 Synthesis of isoflavone metabolitesDetails the hydrogenation of isoflavones to produce various metabolites. The synthesis of these starting isoflavones often relies on intermediates like oxoethyl benzoates. google.com
CN101941909A Synthesis of 2-hydroxy-3-methoxy-methyl benzoate (B1203000)A patented method for preparing a benzoate derivative via oxidation and esterification, highlighting process improvements for industrial scale-up such as reducing steps and byproducts. google.com

Trends in Patenting for Oxoethyl Benzoate Analogues and Derivatives

The patenting trends for analogues and derivatives of oxoethyl benzoates reveal a clear focus on medicinal chemistry and the development of new therapeutic agents. The core structure serves as a valuable scaffold that can be modified to interact with various biological targets. Analysis of the patent landscape shows several key areas of innovation.

A dominant trend is the synthesis of isoflavone and isoflavane derivatives . There is extensive patent activity around methods to produce these compounds, which are investigated for a wide range of applications, including as anticancer agents, anti-diabetic treatments, and for hormone replacement therapy. nih.govmdpi.comnih.gov These patents often cover novel synthetic pathways that improve yield, stereoselectivity, or reduce costs, as seen in the methods for producing Equol. google.com The core strategy involves using a substituted phenylacetic acid or aldehyde derivative, like this compound, to react with a phenolic component to form the isoflavone backbone.

Another significant trend is the use of oxoethyl benzoate derivatives in the creation of various classes of enzyme inhibitors and receptor modulators . For example, derivatives have been incorporated into molecules designed as inhibitors for targets like HIV-1 capsid proteins and SENP1 (SUMO-specific protease 1), indicating the utility of this chemical motif in designing drugs for infectious diseases and oncology.

Furthermore, patents show a trend towards developing more efficient and "green" synthetic methods. As environmental regulations become stricter, companies are patenting processes that use less hazardous reagents, reduce waste, and improve atom economy. drugpatentwatch.com For intermediates like this compound, this can involve developing catalytic methods to replace stoichiometric reagents or designing one-pot reactions to minimize separation and purification steps. google.com

Table 2: Patenting Trends for Oxoethyl Benzoate Derivatives

TrendTherapeutic Area / ApplicationDescription of Patenting ActivityRepresentative Patent Example
Isoflavone Synthesis Oncology, Endocrinology, Metabolic DisordersPatents focus on novel, efficient, and enantioselective methods for synthesizing isoflavone derivatives like Equol and Genistein, which have potential as phytoestrogens and anti-diabetic agents. mdpi.comuni.eduWO2016038061A1 google.com
Enzyme Inhibitors Various (e.g., Oncology, Virology)The oxoethyl benzoate scaffold is used to develop inhibitors for specific enzymes. Patents protect the final active molecules and their use in treating related diseases.Synthesis of isoflavone derivatives as anticancer agents. nih.gov
Process Improvement Chemical ManufacturingPatents claim improved synthetic routes that are more suitable for industrial scale-up, focusing on higher yields, lower costs, and reduced environmental impact. ijsr.netpatentpc.comCN101941909A google.com

Implications for Industrial Scale-Up and Commercialization Research

The patent landscape for this compound and its derivatives has significant implications for industrial scale-up and commercialization. For any company looking to manufacture or use this intermediate, a thorough understanding of the existing intellectual property is crucial to avoid infringement and ensure freedom to operate.

Furthermore, the extensive patenting of derivatives means that the commercial potential of this compound is intrinsically tied to the success of the final products it is used to create. The value of this intermediate is derived from its role in producing a patented drug or bioactive compound. Therefore, research and development efforts are often directed not at the intermediate itself, but at its application in creating novel, patentable final products.

For start-ups and smaller chemical companies, the intellectual property landscape can present both challenges and opportunities. While the field may be crowded with patents from large pharmaceutical corporations, there can be niches for innovation, particularly in developing more efficient or "greener" synthesis methods for key intermediates. drugpatentwatch.comijrmps.com Successfully patenting such an improved process can create valuable licensing opportunities or provide a strategic advantage in the supply chain for high-value pharmaceuticals. kkwagh.edu.in

Ultimately, the commercialization of this compound is less about the molecule in isolation and more about its place within a larger, patent-protected value chain. fastercapital.comresearchgate.net Its industrial scale-up is driven by the demand for the final, patented products, and the profitability of its synthesis is constrained by the intellectual property surrounding the most effective production methods.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Methodologies

The synthesis of functionalized benzaldehydes and their derivatives is continually evolving, with a strong emphasis on improving efficiency, safety, and sustainability.

Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of compounds like Methyl 3-(2-oxoethyl)benzoate. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be performed under more aggressive conditions with greater control and safety. For instance, hazardous reactions can be conducted in a continuous flow setup, minimizing the volume of dangerous intermediates at any given time. A continuous flow method has been developed for preparing benzaldehyde (B42025) from the hydrolysis of benzyl (B1604629) dichloride, significantly shortening reaction times from hours to minutes and improving safety. researchgate.net This approach could be adapted for the synthesis of this compound, potentially leading to higher yields and purity. The use of flow chemistry can also streamline multi-step reaction sequences in an automated fashion, reducing the need for intermediate purification steps. nih.govyoutube.com

Green Chemistry Approaches

Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatizations

As more complex derivatives of this compound are synthesized, advanced spectroscopic techniques become crucial for their unambiguous structural elucidation.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide information about one-bond and multiple-bond carbon-proton correlations, respectively. olemiss.edubohrium.comacs.orgnih.govresearchgate.net For complex derivatives of this compound, these techniques would be indispensable for assigning all proton and carbon signals and confirming the desired structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. organic-chemistry.org Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and provide structural information based on the fragmentation pattern. The fragmentation of benzaldehyde and methyl benzoate (B1203000) derivatives often involves characteristic losses of functional groups, which can be used to identify different isomers and derivatives. bohrium.comnih.govmdpi.com

Predictive Modeling and Machine Learning in Chemical Design and Reaction Outcome Prediction

Predictive modeling and machine learning are revolutionizing the way chemists design molecules and predict reaction outcomes, accelerating the discovery of new compounds and synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the chemical structure of a compound to its biological activity or other properties. rsc.orgnih.govnih.govresearchgate.net For derivatives of this compound, QSAR models could be developed to predict properties such as toxicity or binding affinity to a biological target. nih.govnih.govresearchgate.net These models can be used to prioritize the synthesis of compounds with desired properties, saving time and resources.

Machine learning algorithms are being increasingly used to predict the outcomes of chemical reactions, including yield and selectivity. wikipedia.org By training on large datasets of known reactions, these models can learn the complex relationships between reactants, reagents, and reaction conditions. This can aid in the optimization of synthetic routes to this compound and its derivatives. Machine learning is also being applied to the design of novel catalysts with improved activity and selectivity for specific transformations. researchgate.netnih.govresearchgate.netacs.org

Interdisciplinary Research with Materials Science and Environmental Chemistry

The unique combination of functional groups in this compound makes it an interesting building block for the development of new materials and for studying environmental processes.

Materials Science

Benzaldehyde and its derivatives can be incorporated into polymers to create functional materials with a wide range of properties. nih.govresearchgate.netrsc.orgliberty.edunih.govnih.gov For example, benzaldehyde-functionalized polymers have been used to create vesicles and hydrogels for biomedical applications. nih.govresearchgate.netliberty.edu The aldehyde group can be used for cross-linking or for further functionalization of the polymer. The ester group in this compound could also participate in polymerization reactions or be modified to introduce other functionalities. The functionalization of conductive polymers with aromatic aldehydes can also be explored for applications in optoelectronics. researchgate.netbohrium.com

Environmental Chemistry

The environmental fate and impact of aromatic compounds are of significant interest. Understanding the biodegradation pathways of compounds like this compound is crucial for assessing their environmental persistence. Bacteria have been shown to degrade aromatic compounds, including aldehydes and esters, through various metabolic pathways. rsc.orgnih.govresearchgate.netrsc.orgnih.gov The study of these pathways can inform strategies for the bioremediation of contaminated sites. Additionally, the potential toxicity of benzaldehyde derivatives to aquatic organisms is an area of active research, with QSAR models being used to predict their environmental impact. nih.govnih.govnih.govresearchgate.net The fate of phthalate (B1215562) esters, which share structural similarities with the ester portion of the molecule, in wastewater treatment plants has also been a subject of investigation. researchgate.netbohrium.com

Targeted Derivatization for Specific Research Applications and Tool Development

The reactivity of the aldehyde group in this compound makes it an ideal candidate for targeted derivatization to create chemical probes and tools for biological research. The development of high-quality chemical probes is essential for investigating protein function and for target validation in drug discovery. acs.org

The aldehyde can react with a variety of nucleophiles to form stable adducts. This reactivity can be exploited to attach fluorescent tags, affinity labels, or other reporter groups to the molecule. researchgate.netrsc.org For example, derivatization with fluorescent hydrazines or other reagents can be used to develop sensitive methods for the detection and quantification of aldehydes in biological samples. rsc.org Substituted benzaldehydes have been designed as chemical probes to interact with specific biological targets, such as hemoglobin. wikipedia.org The development of such probes from this compound could enable the study of specific biological processes and the identification of new drug targets. olemiss.edunih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass178.062994 g/mol
Monoisotopic Mass178.062994 g/mol
Topological Polar Surface Area43.4 Ų
Heavy Atom Count13
Complexity189

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., ester carbonyl at ~170 ppm, oxoethyl resonance at ~2.8 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C10_{10}H10_{10}O3_3, exact mass 178.0630).
  • HPLC : Quantifies purity (>95%) using reverse-phase columns and UV detection at 254 nm .

What strategies mitigate side reactions during the synthesis of this compound derivatives?

Advanced
Side reactions (e.g., keto-enol tautomerization or ester hydrolysis) are minimized by:

  • Controlled conditions : Use anhydrous solvents (e.g., dried methanol) and inert atmospheres.
  • Catalyst optimization : Acidic catalysts (H2_2SO4_4) at low concentrations prevent over-esterification.
  • Temperature modulation : Reflux at 60–80°C avoids thermal decomposition.
    Derivatization (e.g., protecting the oxoethyl group with trimethylsilyl chloride) can further stabilize reactive intermediates .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents.
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

How can computational methods predict the reactivity of the oxoethyl group in this compound for targeted derivatization?

Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electronic environment of the oxoethyl group. Key parameters include:

  • Electrophilicity index : Predicts susceptibility to nucleophilic attack.
  • Frontier molecular orbitals (FMOs) : Identify reactive sites (e.g., the carbonyl carbon).
    Molecular dynamics simulations further assess solvent effects on reaction pathways .

What are the primary applications of this compound in current organic chemistry research?

Basic
This compound serves as:

  • Heterocycle precursor : The oxoethyl group undergoes cyclocondensation to form pyrazoles or imidazoles.
  • Photolabile linker : Used in prodrug design for controlled release under UV light.
  • Cross-coupling substrate : Suzuki-Miyaura reactions functionalize the benzene ring for materials science applications .

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